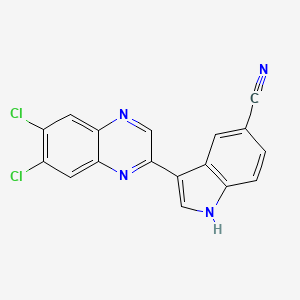

3-(6,7-Dichloro-quinoxalin-2-yl)-1H-indole-5-carbonitrile

Description

3-(6,7-Dichloro-quinoxalin-2-yl)-1H-indole-5-carbonitrile is a heterocyclic compound featuring an indole core substituted at the 3-position with a dichlorinated quinoxaline moiety and at the 5-position with a cyano group. Its molecular formula is C₁₇H₈Cl₂N₄, with a molecular weight of 339.02 g/mol .

Properties

IUPAC Name |

3-(6,7-dichloroquinoxalin-2-yl)-1H-indole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H8Cl2N4/c18-12-4-15-16(5-13(12)19)23-17(8-22-15)11-7-21-14-2-1-9(6-20)3-10(11)14/h1-5,7-8,21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPHKVSJXWVCCLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)C(=CN2)C3=NC4=CC(=C(C=C4N=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H8Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation via Condensation of 1,2-Phenylenediamine with Indole Aldehydes

A robust method involves the condensation of substituted 1,2-phenylenediamines with indole-based aldehydes to form quinoxaline-indole hybrids.

Procedure : The indole aldehyde is prepared typically from the corresponding acid chloride using tributyltin hydride (Bu3SnH) in ethyl acetate, generating unstable aldehyde intermediates immediately reacted with 1,2-phenylenediamines bearing electron-withdrawing groups (e.g., dichloro substituents) under basic conditions.

Reaction Conditions : The condensation is performed in ethanol with piperidine as a base at 90 °C for about 3 hours.

Isolation : Upon cooling, the product precipitates and is purified by filtration and recrystallization from ethanol.

Yields and Purity : This method typically affords good to excellent yields with high purity, as confirmed by melting points and spectroscopic data.

Example Data : For related compounds like 3-(6,7-dimethylquinoxalin-2-yl)-1H-indole-5-carbonitrile, melting points around 275-277 °C and characteristic IR and NMR data confirm structure and purity.

Preparation via Iron-Catalyzed Oxidative Cross-Coupling

A more recent and versatile approach is the iron chloride-catalyzed oxidative cross-coupling of quinoxalinones with indoles.

Catalyst and Reagents : FeCl3 (10 mol%) acts as a Lewis acid catalyst, with di-tert-butyl peroxide (DTBP) as an oxidant.

Reaction Conditions : The reaction is carried out in acetonitrile at 30 °C for 24 hours, using 1.5 to 2 equivalents of indole relative to quinoxalinone.

Workup : After reaction completion, the mixture is quenched with water, extracted with ethyl acetate, dried over anhydrous sodium sulfate, and purified by silica gel column chromatography.

Yields : Yields are generally moderate to high (74-88%) depending on substrate and conditions.

Substrate Scope : This method tolerates various functional groups on the indole ring, including halides and nitriles (such as the 5-carbonitrile substituent), making it suitable for synthesizing 3-(6,7-dichloro-quinoxalin-2-yl)-1H-indole-5-carbonitrile analogs.

Advantages : The method is cost-effective, operationally simple, mild, and scalable to gram quantities. Product isolation is straightforward, often requiring only filtration and chromatography.

Comparative Data Table: Optimization of Iron-Catalyzed Cross-Coupling Reaction

| Entry | Indole Equiv. | FeCl3 (mol%) | DTBP (equiv) | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | 1.5 | 10 | 2.0 | CH3CN | 81 |

| 2 | 1.0 | 10 | 2.0 | CH3CN | 74 |

| 3 | 2.0 | 10 | 2.0 | CH3CN | 88 |

| 4 | 3.0 | 10 | 2.0 | CH3CN | 86 |

| 5 | 2.0 | 1 | 2.0 | CH3CN | 17 |

| 6 | 2.0 | 5 | 2.0 | CH3CN | 82 |

| 7 | 2.0 | 15 | 2.0 | CH3CN | 81 |

| 8 | 2.0 | 10 | 1.5 | CH3CN | 83 |

| 9 | 2.0 | 10 | 2.5 | CH3CN | 86 |

| 10 | 2.0 | 10 | 2.0 | DMF | 12 |

| 11 | 2.0 | 10 | 2.0 | DCM | 52 |

| 12* | 2.0 | 10 | 2.0 | CH3CN | 74 |

- Entry 12 used 12 h reaction time instead of 24 h.

Detailed Experimental Procedure (Iron-Catalyzed Method)

- Combine quinoxalinone (0.3 mmol) and indole (0.6 mmol) in a dry reaction tube.

- Add 1 mL acetonitrile solvent.

- Add 10 mol% FeCl3 and 2 equivalents of DTBP.

- Stir the mixture at 30 °C for 24 hours.

- Quench with water and extract with ethyl acetate.

- Dry organic layer over Na2SO4, concentrate under reduced pressure.

- Purify by silica gel chromatography (hexane/ethyl acetate mixtures).

- Characterize product by melting point, IR, and NMR spectroscopy.

Notes on Substrate Variability and Functional Group Compatibility

- Indoles substituted with electron-withdrawing groups such as nitriles at the 5-position are compatible, though yields may be slightly reduced compared to unsubstituted indoles.

- Halogenated quinoxaline derivatives, including 6,7-dichloro substitution, are well tolerated.

- Sterically hindered indoles and N-substituted quinoxalinones require slight modification of reaction conditions, such as increased temperature, to achieve full conversion.

- The method avoids harsh conditions and toxic reagents, making it suitable for sensitive functional groups.

Chemical Reactions Analysis

Types of Reactions

3-(6,7-Dichloro-quinoxalin-2-yl)-1H-indole-5-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorine atoms on the quinoxaline ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with palladium on carbon.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

Oxidation: Formation of quinoxaline dioxides.

Reduction: Formation of reduced quinoxaline derivatives.

Substitution: Formation of substituted quinoxaline derivatives with various functional groups.

Scientific Research Applications

3-(6,7-Dichloro-quinoxalin-2-yl)-1H-indole-5-carbonitrile has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anticancer and antimicrobial properties.

Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.

Material Science: Explored for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 3-(6,7-Dichloro-quinoxalin-2-yl)-1H-indole-5-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Physical Properties :

- Appearance : Bottle-green powder-like solid .

- Melting Point : >300 °C, indicative of high thermal stability .

- Spectroscopic Data: IR (KBr): Peaks at 3303 cm⁻¹ (NH stretch) and 2228 cm⁻¹ (C≡N stretch) . ¹H NMR (DMSO-d₆): Signals at δ 12.19 (indole NH), 9.10–7.33 ppm (aromatic protons) . ¹³C NMR: Resonances consistent with quinoxaline and indole carbons, including a nitrile carbon at 116.3 ppm .

Synthesis: The compound is synthesized via condensation reactions between substituted quinoxaline precursors and indole derivatives, as described in protocols for biologically active indole-quinoxaline hybrids .

The structural and functional uniqueness of 3-(6,7-Dichloro-quinoxalin-2-yl)-1H-indole-5-carbonitrile is highlighted through comparisons with analogs (Table 1).

Table 1: Comparative Analysis of Indole-Quinoxaline Derivatives

Key Observations :

Impact of Substituents on Thermal Stability: The dichloro derivative exhibits a significantly higher melting point (>300 °C) compared to the dimethyl analog (275–277 °C). This is attributed to stronger intermolecular interactions (e.g., halogen bonding) in the chloro-substituted compound .

Electronic Effects: Chlorine substituents (electron-withdrawing) on the quinoxaline ring increase electrophilicity, which may enhance binding to biological targets such as kinases or receptors . Methyl groups (electron-donating) in the dimethyl analog reduce reactivity, as reflected in its lower melting point and reduced HRMS accuracy deviation (Δ = +0.0014 vs. +0.0017 for the dichloro compound) .

Biological Relevance: Indole-quinoxaline hybrids are associated with antimicrobial, anticancer, and antiviral activities. Intermediates like 3-(4-chlorobutyl)-1H-indole-5-carbonitrile (vilazodone precursor) highlight the pharmaceutical relevance of indole-carbonitrile derivatives, though their substituent patterns differ significantly .

Biological Activity

3-(6,7-Dichloro-quinoxalin-2-yl)-1H-indole-5-carbonitrile is a heterocyclic compound that integrates the structural characteristics of quinoxaline and indole, both of which are known for their significant biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and infectious diseases.

- Molecular Formula : CHClN

- Molecular Weight : 339.19 g/mol

- CAS Number : 1314446-44-0

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The compound's indole moiety is known for binding to multiple receptors, which facilitates biological activities such as:

- Inhibition of platelet aggregation

- Suppression of tumor cell proliferation

Anticancer Activity

Recent studies have highlighted the compound's potent anticancer properties. For instance, it has shown significant cytotoxic effects against various cancer cell lines:

- IC50 Values :

These findings suggest that the compound may be a promising candidate for further development as an anticancer agent.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrated activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its potential effectiveness:

- MIC Values :

Study on Antiviral Activity

In a study examining the antiviral properties of quinoxaline derivatives, compounds similar to this compound exhibited protective activity against Tobacco Mosaic Virus (TMV). The effective concentration (EC50) values ranged from 133.0 mg/mL to 287.1 mg/mL, suggesting potential utility in antiviral applications .

Structure–Activity Relationship (SAR)

Research into the structure–activity relationship of this compound has revealed that modifications to the quinoxaline and indole moieties can significantly influence biological activity. For example, the presence of halogen substituents enhances anticancer efficacy while maintaining low toxicity profiles .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | IC50 (µg/mL) | MIC (mg/mL) |

|---|---|---|---|

| This compound | Quinoxaline-Indole Hybrid | HCT-116: 1.9 MCF-7: 2.3 | E. coli: 0.0195 C. albicans: 0.0048 |

| Doxorubicin | Anthracycline | 3.23 | N/A |

| 5-Nitroindole | Indole Derivative | N/A | N/A |

Q & A

Q. What synthetic routes are reported for synthesizing quinoxaline-substituted indolecarbonitriles, and what are the critical intermediates?

Quinoxaline-indole hybrids are typically synthesized via cross-coupling or cyclization reactions. For example, 3-(4-chlorobutyl)-1H-indole-5-carbonitrile (a Vilazodone intermediate) is prepared by deoxygenating 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile using NaBH4/HCl, yielding 32% after purification challenges . For quinoxaline derivatives, Friedel-Crafts acylation or Suzuki-Miyaura coupling may introduce the quinoxaline moiety. Key intermediates often include halogenated quinoxalines and indole precursors with reactive sites (e.g., 5-cyanoindole derivatives) .

Q. How is the structural identity of 3-(6,7-Dichloro-quinoxalin-2-yl)-1H-indole-5-carbonitrile validated experimentally?

Structural confirmation relies on multinuclear NMR (¹H, ¹³C) and IR spectroscopy. For a related compound, 3-(4-oxo-3,4-dihydroquinazolin-2-yl)-1H-indole-5-carbonitrile, diagnostic peaks include:

Q. What purification challenges arise during the synthesis of halogenated indole-quinoxaline hybrids?

High lipophilicity and poor solubility in polar solvents complicate column chromatography. For 3-(4-chlorobutyl)-1H-indole-5-carbonitrile, recrystallization from ethanol/water mixtures is preferred over silica-based methods due to low yields (26–32%) and compound degradation . Reverse-phase HPLC with acetonitrile/water gradients is recommended for analogs with multiple halogen substituents .

Advanced Research Questions

Q. How does the electronic nature of the quinoxaline substituent influence the compound’s reactivity and bioactivity?

The electron-withdrawing 6,7-dichloro groups on quinoxaline enhance electrophilicity at the C2 position, facilitating nucleophilic attacks in target binding. Computational studies (DFT) predict reduced HOMO-LUMO gaps compared to non-halogenated analogs, correlating with increased interaction with biological targets like serotonin receptors . Experimental validation via cyclic voltammetry can quantify redox potentials linked to metabolic stability .

Q. What contradictions exist in reported synthetic yields for indolecarbonitrile intermediates, and how can they be resolved?

Discrepancies in yields (e.g., 26% vs. 32% for 3-(4-chlorobutyl)-1H-indole-5-carbonitrile ) often stem from variations in reaction scales or purification protocols. Kinetic studies using in-situ FTIR or LC-MS can identify side reactions (e.g., over-reduction of ketones to alcohols) . Optimizing stoichiometry (e.g., NaBH4:HCl ratio) and temperature control (0–5°C) improves reproducibility .

Q. What strategies are employed to resolve crystallographic disorder in halogenated indole-quinoxaline compounds?

Disorder in the quinoxaline ring or indole substituents is common due to rotational flexibility. High-resolution data (≤ 0.8 Å) collected at synchrotrons, coupled with SHELXL refinement (ADPs constraints, PART instructions), mitigate this issue. For example, anisotropic displacement parameters for Cl atoms refine positional disorder .

Q. How does this compound interact with ion channels like HCN1?

Structural analogs (e.g., 3-(4-chlorobutyl)-1H-indole-5-carbonitrile) act as HCN channel blockers, reducing hyperpolarization-activated currents in cardiac cells. Electrophysiology (patch-clamp) assays using HEK293 cells expressing HCN1 confirm IC50 values, while molecular docking identifies key interactions with the channel’s cyclic nucleotide-binding domain .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.